3-Methoxypyrazine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxypyrazine-2-sulfonyl chloride is an organic compound with the molecular formula C5H5ClN2O3S It is a derivative of pyrazine, characterized by the presence of a methoxy group at the third position and a sulfonyl chloride group at the second position of the pyrazine ring
Preparation Methods
The synthesis of 3-Methoxypyrazine-2-sulfonyl chloride typically involves the reaction of 3-methoxypyrazine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{3-Methoxypyrazine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
In industrial settings, the production of sulfonyl chlorides often involves the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents. These reagents facilitate the conversion of sulfonic acids to sulfonyl chlorides under milder conditions and with higher yields .
Chemical Reactions Analysis
3-Methoxypyrazine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives. Common nucleophiles include amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids.
Major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted pyrazine derivatives.
Scientific Research Applications
3-Methoxypyrazine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Sulfonamide derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxypyrazine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of sulfonamide derivatives, which are known for their biological activities .
Comparison with Similar Compounds
3-Methoxypyrazine-2-sulfonyl chloride can be compared with other sulfonyl chlorides and methoxypyrazine derivatives:
2-Isobutyl-3-methoxypyrazine: Known for its strong odor and use as a flavoring agent, it differs from this compound in its lack of a sulfonyl chloride group.
3-Alkyl-2-methoxypyrazines: These compounds are studied for their occurrence in nature and their role as semiochemicals.
Properties
CAS No. |
89391-79-7 |
---|---|
Molecular Formula |
C5H5ClN2O3S |
Molecular Weight |
208.62 g/mol |
IUPAC Name |
3-methoxypyrazine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H5ClN2O3S/c1-11-4-5(12(6,9)10)8-3-2-7-4/h2-3H,1H3 |
InChI Key |
JQPKMRGOLDALRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN=C1S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.